molecular formula C10H10BrN3 B2713407 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine CAS No. 1250086-85-1

4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Cat. No. B2713407
CAS RN: 1250086-85-1
M. Wt: 252.115
InChI Key: VBQKMZZEPOTCHJ-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine” is likely to be an organic compound consisting of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, substituted with a methyl group at the 1-position, an amine group at the 5-position, and a 4-bromophenyl group at the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction, followed by substitution reactions to introduce the methyl and 4-bromophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, which is a heterocyclic ring containing two nitrogen atoms . The bromophenyl group would add significant bulk to the molecule, and the bromine atom may participate in halogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the imidazole ring, which could act as nucleophiles in various reactions . The bromine atom in the bromophenyl group could also be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the polar imidazole ring and the heavy bromine atom. It would likely have a relatively high molecular weight due to the bromine atom .

Scientific Research Applications

Synthesis of Novel Compounds

This compound is used in the synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Antimicrobial Action

The synthesized compounds have been tested for antimicrobial action against bacterial and fungal strains . They have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Antioxidant Activity

These compounds have also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results of these assays have revealed a promising potential of these compounds as antioxidants .

Toxicity Testing

The toxicity of these compounds has been tested on freshwater cladoceran Daphnia magna Straus . This provides valuable information about the environmental impact and safety of these compounds .

In Silico Studies

In silico studies have been performed concerning the potential antimicrobial effect and toxicity of these compounds . These studies provide valuable insights into the potential applications and safety of these compounds .

6. Synthesis of Mixed Bisamide Derivative and Monoamide Product 4-Bromophenyl isocyanate, a compound related to 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, is used in the synthesis of mixed bisamide derivative and monoamide product . This suggests that 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine could potentially be used in similar applications .

Inhibition of Monoamine Oxidase (MAO)

Some derivatives of 4-bromophenyl have exhibited activity against both MAO-A and MAO-B . This suggests that 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine could potentially be used in the development of MAO inhibitors .

Inhibition of Acetylcholinesterase

These derivatives have also shown inhibitory potential against acetylcholinesterase . This suggests that 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine could potentially be used in the development of acetylcholinesterase inhibitors .

Safety and Hazards

As with any chemical compound, handling “4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine” would require appropriate safety precautions. The specific hazards associated with this compound are not known, but brominated compounds can sometimes be hazardous due to the potential for bromine to be released .

properties

IUPAC Name

5-(4-bromophenyl)-3-methylimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-6-13-9(10(14)12)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQKMZZEPOTCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250086-85-1
Record name 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine
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